molecular formula C22H25ClN2O5S B12227230 2-(1-Azepanylcarbonyl)-N-(2-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

2-(1-Azepanylcarbonyl)-N-(2-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B12227230
M. Wt: 465.0 g/mol
InChI Key: SPWLXXWMOGCEOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Azepanylcarbonyl)-N-(2-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide: is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Azepanylcarbonyl)-N-(2-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:

    Formation of the Benzodioxine Core: The initial step involves the formation of the 2,3-dihydro-1,4-benzodioxine core. This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzodioxine core with sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the Azepanylcarbonyl Group: The azepanylcarbonyl group is attached through a nucleophilic substitution reaction, where the azepane ring is introduced using azepane derivatives.

    Addition of the Chlorobenzyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1-Azepanylcarbonyl)-N-(2-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions, often in the presence of a base like triethylamine or pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various organic compounds.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific characteristics, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(1-Azepanylcarbonyl)-N-(2-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, depending on the compound’s application. The compound may exert its effects through:

    Binding to Active Sites: The compound may bind to the active sites of enzymes or receptors, inhibiting or modulating their activity.

    Pathway Modulation: It may influence specific biochemical pathways, altering the cellular response and leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Azepanylcarbonyl)-N-(2-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide: shares similarities with other sulfonamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions.

Properties

Molecular Formula

C22H25ClN2O5S

Molecular Weight

465.0 g/mol

IUPAC Name

2-(azepane-1-carbonyl)-N-[(2-chlorophenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

InChI

InChI=1S/C22H25ClN2O5S/c23-18-8-4-3-7-16(18)14-24-31(27,28)17-9-10-19-20(13-17)29-15-21(30-19)22(26)25-11-5-1-2-6-12-25/h3-4,7-10,13,21,24H,1-2,5-6,11-12,14-15H2

InChI Key

SPWLXXWMOGCEOC-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2COC3=C(O2)C=CC(=C3)S(=O)(=O)NCC4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.